molecular formula C12H13NO B13789999 1-(1-Oxobutyl)-1H-indole CAS No. 93941-01-6

1-(1-Oxobutyl)-1H-indole

Cat. No.: B13789999
CAS No.: 93941-01-6
M. Wt: 187.24 g/mol
InChI Key: AJZZYHUKCOKFPJ-UHFFFAOYSA-N
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Description

1-(1-Oxobutyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a butanoyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Oxobutyl)-1H-indole can be synthesized through several synthetic routes. One common method involves the acylation of indole with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process may include distillation and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Oxobutyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: 1-(1-Oxobutyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Oxobutyl)-1H-indole involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    1-(1-Oxobutyl)-2H-indole: Similar structure with the oxo group at a different position.

    1-(1-Oxobutyl)-3H-indole: Another isomer with the oxo group at a different position.

    1-(1-Oxobutyl)-1H-pyrrole: A related compound with a pyrrole ring instead of an indole ring.

Uniqueness: 1-(1-Oxobutyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

93941-01-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-indol-1-ylbutan-1-one

InChI

InChI=1S/C12H13NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-9H,2,5H2,1H3

InChI Key

AJZZYHUKCOKFPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C=CC2=CC=CC=C21

Origin of Product

United States

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